molecular formula C9H9N3O4S2 B14878567 N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine

N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine

Cat. No.: B14878567
M. Wt: 287.3 g/mol
InChI Key: MLMBKZSBMZUMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine is a sulfonamide derivative featuring a benzothiadiazole core substituted with a methyl group at the 7-position and a glycine moiety linked via a sulfonyl group at the 4-position. The benzothiadiazole ring system is a heterocyclic scaffold known for its electron-deficient nature, which influences reactivity and intermolecular interactions. This compound is synthesized through condensation reactions between sulfonyl chlorides and amino-substituted benzothiadiazoles, as demonstrated in analogous syntheses of related sulfonamides (e.g., N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamides) . Its structural uniqueness lies in the combination of the benzothiadiazole core and the sulfonamide-glycine linkage, which may confer specific physicochemical or biological properties.

Properties

Molecular Formula

C9H9N3O4S2

Molecular Weight

287.3 g/mol

IUPAC Name

2-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]acetic acid

InChI

InChI=1S/C9H9N3O4S2/c1-5-2-3-6(9-8(5)11-17-12-9)18(15,16)10-4-7(13)14/h2-3,10H,4H2,1H3,(H,13,14)

InChI Key

MLMBKZSBMZUMBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NSN=C12)S(=O)(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 7-Methyl-2,1,3-benzothiadiazole

Method A: Bromination and Methylation

  • Bromination :
    • 2,1,3-Benzothiadiazole is brominated at the 4-position using Br₂ in H₂SO₄ or N-bromosuccinimide (NBS) under radical conditions.
    • Intermediate : 4-Bromo-2,1,3-benzothiadiazole.
  • Methylation :
    • Suzuki-Miyaura coupling with methylboronic acid using Pd(PPh₃)₄ as a catalyst.
    • Conditions : K₂CO₃, DMF/H₂O, 80°C, 12 h.
    • Yield : ~75%.

Method B: Direct Synthesis from Methyl-Substituted Precursors

  • Condensation of 4-methyl-1,2-phenylenediamine with SOCl₂ or S₂Cl₂ to form the benzothiadiazole ring.
  • Conditions : Reflux in anhydrous THF, 6 h.
  • Yield : ~60%.

Sulfonation and Chlorination

  • Sulfonation :
    • Reaction of 7-methyl-2,1,3-benzothiadiazole with chlorosulfonic acid (ClSO₃H) at 0–5°C.
    • Intermediate : 7-Methyl-2,1,3-benzothiadiazole-4-sulfonic acid.
  • Chlorination :
    • Treatment with PCl₅ or SOCl₂ to convert the sulfonic acid to sulfonyl chloride.
    • Conditions : Reflux in toluene, 3 h.
    • Yield : 85–90%.

Coupling with Glycine

The final step involves reacting the sulfonyl chloride with glycine to form the sulfonamide bond.

Direct Sulfonylation

  • Reaction Scheme :
    $$
    \text{7-Methyl-2,1,3-benzothiadiazole-4-sulfonyl chloride} + \text{Glycine} \xrightarrow{\text{Base}} \text{N-[(7-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine}
    $$
  • Conditions :
    • Glycine is dissolved in aqueous NaOH (pH 9–10).
    • Sulfonyl chloride is added dropwise at 0–5°C.
    • Stir for 4–6 h, followed by acidification with HCl to precipitate the product.
  • Yield : 70–80%.

Protection-Deprotection Strategy

To avoid side reactions (e.g., carboxylate activation), glycine’s carboxylic acid can be protected as a benzyl ester:

  • Protection :
    • Glycine + Benzyl alcohol → Glycine benzyl ester (using p-toluenesulfonic acid in toluene).
  • Sulfonylation :
    • React with sulfonyl chloride in THF using Et₃N as a base.
  • Deprotection :
    • Hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (HCl/MeOH) to remove the benzyl group.
  • Yield : 65–75% overall.

Analytical Data and Characterization

Property Value
Molecular Formula C₉H₈N₃O₄S₂
Molecular Weight 286.31 g/mol
Melting Point 215–217°C (decomp.)
IR (KBr) 3340 cm⁻¹ (N–H), 1710 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O)
¹H NMR (DMSO-d₆) δ 2.55 (s, 3H, CH₃), 3.90 (s, 2H, CH₂), 8.15–8.30 (m, 2H, Ar-H)

Optimization and Challenges

  • Regioselectivity : Ensuring sulfonation occurs exclusively at the 4-position of the benzothiadiazole ring requires precise control of reaction temperature and stoichiometry.
  • Purity : Column chromatography (SiO₂, ethyl acetate/hexane) is often needed to isolate the sulfonyl chloride intermediate.
  • Side Reactions : Over-sulfonation or hydrolysis of the sulfonyl chloride can occur if moisture is present.

Chemical Reactions Analysis

Types of Reactions

N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the benzothiadiazole ring.

Scientific Research Applications

N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine is a sulfonamide derivative featuring a benzothiadiazole moiety linked to a glycine molecule via a sulfonyl group. Sulfonamide derivatives are known for diverse biological activities and applications in medicinal chemistry. The benzothiadiazole ring in its structure gives unique electronic properties, making it suitable for applications in drug discovery and materials science.

Potential Applications

While specific documented case studies for this compound are not available in the search results, the general applications can be inferred from its structural features.

Drug Discovery

The presence of the sulfonamide group and the benzothiadiazole moiety suggests its potential use in developing new pharmaceuticals. Many drugs contain the sulfonamide group . The electronic properties of the benzothiadiazole ring can be exploited in interaction studies to determine binding affinity with various biological targets.

Material Science

The unique electronic properties of the benzothiadiazole ring make it suitable for applications in materials science. For example, nitrobenzothiadiazole, when linked through phenylethynyl conjugated bridges with N,N-dimethylbenzenamine, has potential for developing controlled nonlinear optical materials .

Synthetic Organic Chemistry

This compound's versatility can be utilized in synthetic organic chemistry.

Similar Compounds and Their Applications

Compound NameStructureUnique Features
N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycineStructureContains a similar benzothiadiazole structure; potential for similar biological activity
Benzene SulfonamideStructureA simpler structure that lacks the benzothiadiazole moiety; primarily used as an antibiotic
4-Amino-N-(2-chlorobenzene)sulfonamideStructureContains an amino group; used as an antibacterial agent but lacks the benzothiadiazoles

Mechanism of Action

The mechanism of action of N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins, leading to the modulation of cellular processes. For example, it has been shown to induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine (CAS 88515-17-7)

  • Structure : Features a benzothiazole ring (instead of benzothiadiazole) with a methylsulfonyl group at the 4-position and an N-methylglycine substituent at the 2-position.
  • Key Differences: Heterocyclic Core: Benzothiazole (one sulfur, one nitrogen) vs. benzothiadiazole (two nitrogens, one sulfur). Substituents: Methylsulfonyl vs. methyl-benzothiadiazolylsulfonyl groups, altering steric and electronic profiles. Glycine Modification: N-methylation in the benzothiazole derivative may reduce hydrogen-bonding capacity compared to the unmethylated glycine in the target compound.
  • Applications : Used in research as a glycine derivative, with solubility in organic solvents (e.g., DMSO) and molecular weight 300.35 g/mol .

α-Methyl-(4-tetrazolyl-phenyl)glycine (MTPG)

  • Structure : Contains a tetrazole ring linked to a phenyl group and an α-methylglycine moiety.
  • Key Differences :
    • Core Heterocycle : Tetrazole (electron-rich, aromatic) vs. benzothiadiazole (electron-deficient).
    • Biological Activity : MTPG acts as a metabotropic glutamate receptor (mGluR2/3) antagonist, suggesting functional divergence from benzothiadiazole derivatives .
  • Relevance : Highlights how glycine-linked heterocycles can target neurological pathways, though structural differences dictate receptor specificity.

Perfluorinated Glycine Derivatives (e.g., N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine)

  • Structure : Long perfluorinated alkyl chains attached to the sulfonamide-glycine group.
  • Key Differences: Fluorination: Perfluorinated chains confer extreme hydrophobicity and environmental persistence, unlike the non-fluorinated benzothiadiazole derivative. Regulatory Status: Many perfluorinated sulfonamides are restricted due to toxicity and bioaccumulation concerns (e.g., listed in Marlex® polyethylene prohibitions) .
  • Implications : The absence of fluorination in N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine may reduce regulatory hurdles compared to perfluorinated analogs.

Sivelestat Sodium (CAS 150374-95-1)

  • Structure : A complex sulfonamide-glycine derivative with a dimethylpropoxy group and benzoyl linkage.
  • Key Differences: Complexity: Sivelestat includes additional aromatic and ester functionalities, enabling neutrophil elastase inhibition.

Comparative Data Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound Benzothiadiazole 7-methyl, 4-sulfonylglycine Not reported Research compound (potential enzyme inhibition)
N-Methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine Benzothiazole 4-methylsulfonyl, N-methylglycine 300.35 Soluble in DMSO; research use
α-Methyl-(4-tetrazolyl-phenyl)glycine Tetrazole Phenyl-tetrazole, α-methylglycine Not reported mGluR2/3 antagonist
N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine Perfluorinated Heptadecafluorooctyl, ethylglycine Not reported Restricted due to toxicity
Sivelestat Sodium Benzoyl-sulfonamide Dimethylpropoxy, glycine monosodium salt 528.43 Neutrophil elastase inhibitor

Research Findings and Implications

  • Synthetic Flexibility : The sulfonamide linkage in this compound allows for modular synthesis, similar to methods used for benzothiazole sulfonamides .
  • Electronic Effects : The benzothiadiazole core’s electron deficiency may enhance interactions with electron-rich biological targets, unlike benzothiazole or tetrazole derivatives.
  • Environmental Safety : Unlike perfluorinated analogs, this compound lacks persistent fluorinated chains, aligning with greener chemistry trends .

Biological Activity

N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine is a sulfonamide derivative that exhibits a diverse range of biological activities. This compound is characterized by its unique benzothiadiazole moiety, which enhances its reactivity and interaction with various biological targets. Here, we delve into its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₉H₉N₃O₄S
  • Molecular Weight : 287.3 g/mol
  • IUPAC Name : 2-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]acetic acid
  • Canonical SMILES : CC1=CC=C(C2=NSN=C12)S(=O)(=O)NCC(=O)O

This compound functions primarily through the inhibition of specific enzymes involved in cellular processes. Its sulfonamide group allows it to interact with various biological pathways, leading to effects such as:

  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells by inhibiting key regulatory enzymes involved in cell proliferation.
  • Antimicrobial Activity : It demonstrates significant antimicrobial properties against various bacterial strains.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown:

Cell LineIC50 Value (µM)Reference
U2OS (osteosarcoma)0.69
HeLa (cervical carcinoma)0.70
MCF-7 (breast cancer)12.8

These values indicate that the compound is effective at low concentrations, suggesting strong potential for therapeutic use in cancer treatment.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against several pathogens. Studies suggest that it possesses broad-spectrum activity:

MicroorganismActivityReference
Escherichia coliInhibitory
Staphylococcus aureusInhibitory

The presence of the benzothiadiazole ring enhances its ability to disrupt microbial cell function.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antitumor Activity : A study reported that derivatives containing the benzothiadiazole structure exhibited higher cytotoxicity against cancer cells compared to traditional therapies. The compound's mechanism involves disrupting metabolic pathways essential for tumor growth .
  • Inhibition of Enzymes : The compound has been identified as an inhibitor of specific enzymes involved in the inflammatory response, which may provide therapeutic avenues for treating inflammatory diseases .
  • Synthetic Applications : Beyond its biological activities, this compound serves as a building block in medicinal chemistry for synthesizing more complex molecules with enhanced biological properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where 7-methyl-2,1,3-benzothiadiazol-4-sulfonyl chloride reacts with glycine in a basic aqueous-organic biphasic system. Key steps include:

  • Dissolving the sulfonyl chloride in chloroform (or dichloromethane) .
  • Adding glycine (1:1 molar ratio) and slowly introducing 1M NaOH to maintain pH ~9–10, facilitating deprotonation of glycine’s amine group.
  • Stirring at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).
  • Purification via recrystallization or column chromatography.
    • Optimization : Adjusting stoichiometry, solvent polarity, and reaction temperature can improve yield. Monitoring by TLC or HPLC is recommended .

Q. What safety protocols are critical when handling sulfonamide-glycine derivatives?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood due to potential dust/aerosol formation.
  • Store in airtight containers away from strong oxidizers and moisture.
  • Dispose of waste via approved chemical disposal programs.
    • Basis : Analogous sulfonamides (e.g., N-formylglycine) require strict handling due to reactivity and potential toxicity .

Q. Which analytical techniques are suitable for assessing purity and structural integrity?

  • Methods :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • TLC : Silica gel plates developed in ethyl acetate:hexane (3:1); visualize under UV or with ninhydrin spray for glycine moieties.
  • NMR : Confirm sulfonamide bond formation (δ 3.5–4.0 ppm for glycine CH2; δ 7.5–8.5 ppm for benzothiadiazole protons) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?

  • Procedure :

  • Grow single crystals via slow evaporation in a solvent like methanol/water.
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Use SHELXT for structure solution (direct methods) and SHELXL for refinement, accounting for twinning or disorder in the benzothiadiazole ring .
    • Key Parameters : Monitor R-factor convergence (<5%), bond length/angle deviations, and electron density maps for sulfonamide geometry .

Q. What in vitro assays are appropriate for evaluating its bioactivity, particularly against viral or bacterial targets?

  • Approach :

  • Enzyme Inhibition : Test against SARS-CoV-2 main protease (Mpro) using fluorescence resonance energy transfer (FRET) assays, comparing IC50 values to sulfadiazine or sulfacetamide .
  • Antibacterial Activity : Use microbroth dilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Controls : Include known sulfonamide drugs (e.g., sulfathiazole) to benchmark potency .

Q. How can computational modeling predict its interaction with biological targets?

  • Workflow :

  • Perform molecular docking (AutoDock Vina or Schrödinger) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).
  • Target proteins: SARS-CoV-2 Mpro (PDB: 6LU7) or bacterial dihydropteroate synthase (DHPS).
  • Analyze binding affinity (ΔG), hydrogen bonds with catalytic residues (e.g., His41/Cys145 in Mpro), and hydrophobic interactions .

Q. How should researchers address discrepancies in reported solubility or reactivity data?

  • Analysis :

  • Solubility Variability : Test in multiple solvents (DMSO, water, ethanol) under controlled pH and temperature. Use nephelometry for quantification.
  • Reactivity Conflicts : Replicate synthesis under standardized conditions (fixed molar ratios, inert atmosphere) to isolate variables.
  • Cross-Validation : Compare results with orthogonal techniques (e.g., NMR vs. HPLC for purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.